
3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol es un compuesto químico que presenta un anillo de pirazol sustituido con grupos clorometil, etil y trifluorometil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol típicamente implica la reacción de precursores de pirazol apropiados con agentes clorometilantes y trifluorometilantes. Un método común involucra el uso de éter metil clorometil (MOMCl) y yoduro de trifluorometil (CF3I) bajo condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio (K2CO3) en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, puede optimizar el proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Sustitución nucleófila: El grupo clorometil puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El compuesto puede oxidarse para formar los correspondientes óxidos de N-pirazol.
Reducción: La reducción del grupo trifluorometil puede producir derivados difluorometil o monofluorometil.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como la azida de sodio (NaN3) o el tiolato de potasio (KSR) en solventes apróticos polares.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el hidruro de diisobutilaluminio (DIBAL-H).
Productos principales
Sustitución nucleófila: Formación de derivados azido, tio o alcóxido.
Oxidación: Formación de óxidos de N-pirazol.
Reducción: Formación de derivados difluorometil o monofluorometil.
Aplicaciones Científicas De Investigación
El 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, especialmente en el desarrollo de compuestos fluorados.
Biología: Se ha investigado su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Se ha explorado como un posible intermedio farmacéutico para la síntesis de fármacos dirigidos a diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos para el control de plagas y en la ciencia de materiales para la creación de materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo trifluorometil puede mejorar la lipofilicidad y la estabilidad metabólica del compuesto, contribuyendo a su bioactividad.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(clorometil)-1-etil-5-(trifluorometil)-1H-piridina
- 3-(clorometil)-1-etil-5-(trifluorometil)-1H-imidazol
- 3-(clorometil)-1-etil-5-(trifluorometil)-1H-triazol
Singularidad
El 3-(clorometil)-1-etil-5-(trifluorometil)-1H-pirazol es único debido a la presencia de ambos grupos clorometil y trifluorometil en el anillo de pirazol. Esta combinación imparte una reactividad química distinta y una posible bioactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H8ClF3N2 |
|---|---|
Peso molecular |
212.60 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3 |
Clave InChI |
YWMSYYKPLKFWHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)
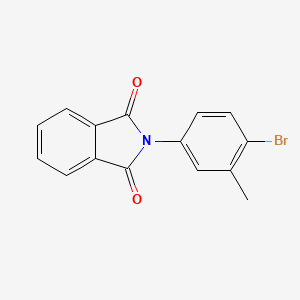
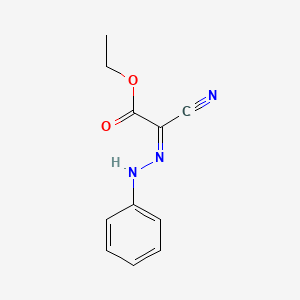
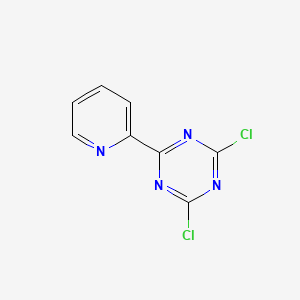
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
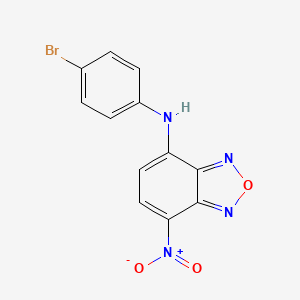
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)
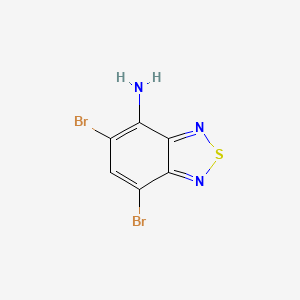

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
